Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 16205-45-1) is a heterocyclic compound with a pyrazolo[1,5-a]pyridine core substituted by a methyl group at position 7 and an ethyl ester at position 2. Its molecular formula is C₁₁H₁₂N₂O₂, and it has a molecular weight of 204.225 g/mol . The compound is categorized under carboxylic acid derivatives and nitrogen-containing heterocycles, with applications in medicinal chemistry and organic synthesis. Its structure offers a balance of lipophilicity and reactivity, making it a versatile intermediate for drug discovery.
Properties
IUPAC Name |
ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-8(2)5-4-6-10(9)13/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBRIZZPBNROSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599747 | |
| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16205-45-1 | |
| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the aminopyrazole’s amino group on the electrophilic carbonyl carbon of the 1,3-dicarbonyl compound, followed by cyclization and dehydration. For pyrazolo[1,5-a]pyridines, the choice of 1,3-dicarbonyl precursor determines the substitution pattern. For example:
Optimization Parameters
Key variables influencing yield and selectivity include:
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Solvent | Ethanol or acetic acid | Enhances solubility and promotes cyclization |
| Temperature | Reflux (~80°C) | Accelerates dehydration and ring closure |
| Catalyst | None required | Reaction proceeds via acid-catalyzed pathway |
| Reaction Time | 2–4 hours | Prevents over-degradation of intermediates |
Yields for analogous pyrazolo[1,5-a]pyrimidines under these conditions range from 70% to 90%, suggesting comparable efficiency for pyridine derivatives.
Hydroxylamine-O-Sulfonic Acid Method
An alternative route employs hydroxylamine-O-sulfonic acid (HOSA) as a cyclizing agent, enabling aqueous-phase synthesis:
Reaction Steps
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Formation of N-aminopyridine sulfate : Treatment of 5-aminopyrazole with HOSA in water.
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Cycloaddition : Reaction with ethyl propionate at 25–30°C for 6 hours.
Performance Metrics
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Yield : 88–93% (estimated from analogous reactions).
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Solvent : Water, eliminating organic solvent waste.
Structural Characterization
Post-synthesis validation ensures the correct structure and purity of the product. Key techniques include:
Spectroscopic Analysis
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¹H NMR (CDCl₃) :
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δ 1.44 (t, 3H, ester CH₃), δ 4.47 (q, 2H, ester CH₂).
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Aromatic protons at δ 7.48–8.98, confirming pyridine ring substitution.
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FT-IR :
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~1700 cm⁻¹ (ester C=O stretch), ~1600 cm⁻¹ (aromatic C=C).
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Mass Spectrometry
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Molecular Ion Peak : m/z 204.2 (C₁₁H₁₂N₂O₂), consistent with the molecular formula.
Industrial-Scale Considerations
Industrial production remains underexplored, but pilot-scale data from related compounds suggest:
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Continuous Flow Reactors : Improve heat transfer and scalability for cyclocondensation steps.
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Catalyst Recycling : Heterogeneous acid catalysts (e.g., Amberlyst-15) reduce waste generation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Hydrogenation to form reduced derivatives.
Substitution: Nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Biological Activities
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate has been studied for its promising biological activities, particularly as a potential therapeutic agent.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study conducted on synthesized derivatives showed effectiveness against various bacterial strains.
| Test Organism | Activity Level |
|---|---|
| E. coli | Significant |
| S. aureus | Moderate |
| P. aeruginosa | Weak |
Antitumor Potential
The compound has also been evaluated for its anticancer properties. Recent findings suggest that it may act as an antitumor scaffold due to its ability to inhibit specific protein kinases involved in tumor growth.
Kinase Inhibition
This compound exhibits inhibitory activity against AXL and c-MET kinases, which are implicated in various cancers.
| Kinase Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| AXL | Competitive | 12.5 |
| c-MET | Non-competitive | 8.0 |
Applications in Medicinal Chemistry
The compound serves as a scaffold for developing new drugs targeting multiple diseases due to its structural versatility and biological activity.
Case Studies
- Study on Antimicrobial Derivatives : A series of derivatives were synthesized and tested against pathogenic bacteria, leading to the identification of several promising candidates for further development.
- Antitumor Drug Development : Research focused on modifying the compound to enhance its selectivity and potency against cancer cell lines showed significant promise in vitro.
Mechanism of Action
The mechanism of action of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and disruption of cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Ethyl 5-Chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: N/A)
- Structure : Chlorine at position 5, methyl at position 7, and ethyl ester at position 3.
- Synthesis : Prepared using O-(2,4-dinitrophenyl)hydroxylamine and 4-chloro-2-methylpyridine, yielding 13% .
- Key Difference : The electron-withdrawing chlorine at position 5 enhances electrophilic reactivity but reduces synthetic yield compared to the parent compound.
Ethyl 4-Methoxy-/7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate
- Structures : Methoxy groups at positions 4 (CAS: 909717-95-9) or 7 (CAS: 1352398-15-2) .
- 7-Methoxy: Steric hindrance near the methyl group may alter binding in biological targets compared to the 7-methyl analog.
Ethyl 6-Bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2387600-95-3)
Functional Group Modifications
Ethyl 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1196153-97-5)
- Structure: Amino group at position 5.
- Synthesis : Derived via deprotection of a tert-butoxycarbonyl (Boc)-protected precursor .
- Key Difference: The amino group enhances hydrogen-bonding capability, making it suitable for targeting enzymes like HIV-1 reverse transcriptase .
Ethyl 5-Bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2383558-35-6)
Comparative Data Table
Biological Activity
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₂N₂O₂. It features a pyrazolo[1,5-a]pyridine core structure characterized by a fused ring system that includes both pyrazole and pyridine moieties. This unique structure contributes to its biological activity and interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits notable pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant activity against Mycobacterium tuberculosis (Mtb), demonstrating low nanomolar minimum inhibitory concentration (MIC) values against drug-susceptible strains and multidrug-resistant strains. For instance, one derivative significantly reduced bacterial burden in infected mouse models, highlighting its potential as an antitubercular agent .
- Serotonin Receptor Antagonism : The compound has been identified as an antagonist of the serotonin 3 (5-HT3) receptor, which is relevant for developing antiemetic drugs. This activity suggests its utility in treating nausea and vomiting associated with chemotherapy .
- HIV Reverse Transcriptase Inhibition : this compound has been evaluated for its ability to inhibit HIV-1 reverse transcriptase (RT). In vitro assays demonstrated that it could effectively inhibit RT activity, making it a candidate for further development as an antiviral agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Binding Affinity : Interaction studies reveal that the compound binds to various biological targets, including receptors and enzymes involved in disease pathways. Its structural features facilitate binding to the active sites of these targets, enhancing its pharmacological effects .
- Structure-Activity Relationship (SAR) : Variations in the chemical structure significantly impact the biological activity of related compounds. For instance, modifications such as changing the ethyl ester to other functional groups can alter binding affinity and efficacy against specific targets .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antitubercular Activity : In a study focusing on anti-Mtb agents, derivatives were synthesized and tested for their potency against both susceptible and resistant strains. One compound demonstrated a significant reduction in bacterial load in vivo, indicating strong therapeutic potential .
- HIV Research : Another investigation assessed the efficacy of this compound against HIV-1 RT. The results indicated that it could inhibit RT activity effectively at low concentrations, providing a basis for further development as an HIV therapeutic .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Pyrazolo-pyridine | Methyl group at position 7 | Antimicrobial, HIV RT inhibition |
| Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | Pyrazolo-pyridine | Different methyl positioning | Varies; less studied |
| Mthis compound | Pyrazolo-pyridine | Methyl instead of ethyl group | Potentially lower efficacy |
Q & A
Q. What are the optimized synthetic routes for Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
Methodology Answer: The compound is synthesized via cyclocondensation of ethyl 3-amino-1H-pyrazole-4-carboxylate with enaminones under acidic conditions. Key methods include:
- Ultrasonic-assisted synthesis : Using KHSO₄ in ethanol/water under ultrasound irradiation (60–65°C), achieving yields of 83–96% with rapid reaction times (12–18 minutes) .
- Hydroxylamine-O-sulfonic acid method : Direct cycloaddition of N-aminopyridine sulfates with ethyl propionate, yielding 88–93% under mild aqueous conditions .
Optimization Tips : Ultrasonic methods enhance reaction efficiency via cavitation, while aqueous conditions reduce solvent toxicity.
Q. How is the structural identity of this compound confirmed experimentally?
Methodology Answer:
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): Key signals include δ 1.44 (t, ester CH₃), 4.47 (q, ester CH₂), and aromatic protons at δ 7.48–8.98, confirming substitution patterns .
- ¹³C NMR : Peaks at δ 162.5 (ester C=O) and 147–152 ppm (aromatic carbons) validate the core structure .
- FT-IR : Absorptions at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry : Molecular ion peak at m/z 216.2 (C₁₀H₈N₄O₂) .
Q. What are the reactivity trends of the ester group in this compound?
Methodology Answer: The ester group undergoes:
- Hydrolysis : Base-mediated (e.g., NaOH) to carboxylic acids for further functionalization .
- Amidation : Reacting with amines (e.g., 4,6-dimethylpyrimidin-2-amine) in DMF to form carboxamides, a step in drug discovery .
- Nucleophilic substitution : Ethoxy replacement with thiols or amines under basic conditions (e.g., K₂CO₃) .
Advanced Research Questions
Q. How do electronic and steric factors influence regioselectivity in pyrazolo[1,5-a]pyridine derivatization?
Methodology Answer: Regioselectivity in 1,3-dipolar cycloadditions is governed by:
- Electronic effects : Electron-withdrawing groups (e.g., -CN) direct substitution to electron-deficient positions .
- Steric hindrance : Bulky substituents at position 7 (e.g., methyl) favor reactions at less hindered sites (e.g., position 5) .
Case Study : Ethyl 7-methyl derivatives show reduced reactivity at C7 due to steric blocking, directing functionalization to C5 or C2 .
Q. How can structural modifications enhance biological activity, and what analytical tools validate these changes?
Methodology Answer:
- Bioisosteric replacement : Substituting the ester with carboxamides (e.g., 7-amino-N-(4,6-dimethylpyrimidin-2-yl) derivatives) improves solubility and target binding .
- Heterocycle fusion : Incorporating isoxazole (e.g., via Suzuki coupling) enhances antitumor activity, validated by in vitro cytotoxicity assays .
Validation Tools :- X-ray crystallography (e.g., C—H⋯N hydrogen bonding in crystal structures) .
- SAR studies : Comparing IC₅₀ values of derivatives against cancer cell lines .
Q. How do conflicting spectral or crystallographic data arise, and how are they resolved?
Methodology Answer:
- Data contradictions : Discrepancies in melting points (e.g., 143–144°C vs. 145°C) may stem from polymorphic forms or impurities. Recrystallization in hexane/ethyl acetate resolves this .
- Crystallographic vs. NMR data : Hydrogen bonding in crystals (e.g., C—H⋯O interactions) may not reflect solution-state conformations. Use variable-temperature NMR to assess dynamic behavior .
Q. What role does this compound play in medicinal chemistry, and what are key case studies?
Methodology Answer:
- Anticancer agents : Derivatives with isoxazole moieties (e.g., Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenyl derivatives) inhibit tumor growth via kinase modulation .
- DHODH inhibitors : 2-Hydroxypyrazolo[1,5-a]pyridine scaffolds (e.g., compound 18b) target human dihydroorotate dehydrogenase, a strategy in autoimmune disease therapy .
Key Metrics :- IC₅₀ : <1 µM for lead compounds in leukemia cell lines .
- Selectivity : >100-fold preference for DHODH over related enzymes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
